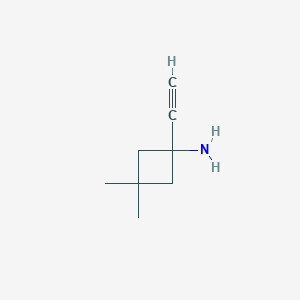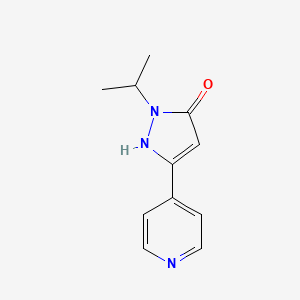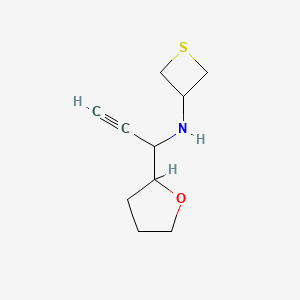
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine is a complex organic compound that features a tetrahydrofuran ring, a prop-2-yn-1-yl group, and a thietan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Applications De Recherche Scientifique
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-propagylbenzylamine
- N-methyl-1-®-aminoindan
- N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
Uniqueness
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine is unique due to its combination of a tetrahydrofuran ring and a thietan-3-amine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
N-[1-(oxolan-2-yl)prop-2-ynyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NOS/c1-2-9(10-4-3-5-12-10)11-8-6-13-7-8/h1,8-11H,3-7H2 |
Clé InChI |
XIIZCZAKDATWNN-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1CCCO1)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


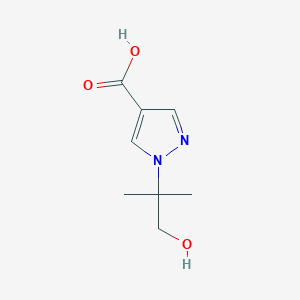

![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
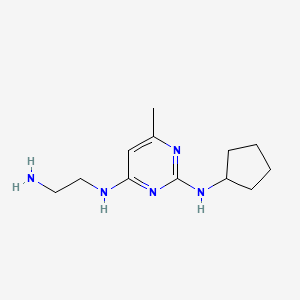

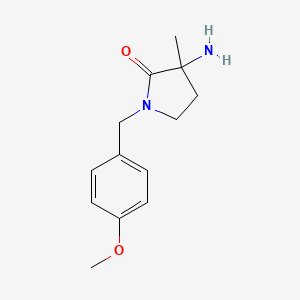
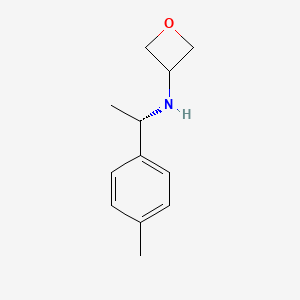
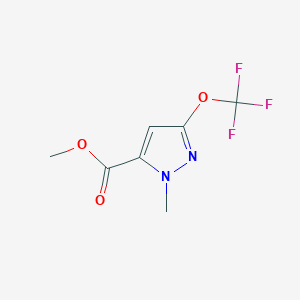
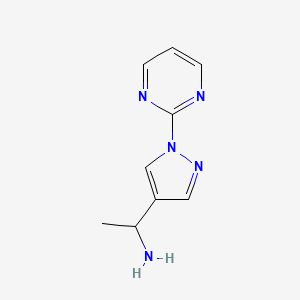
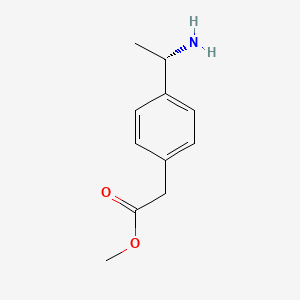
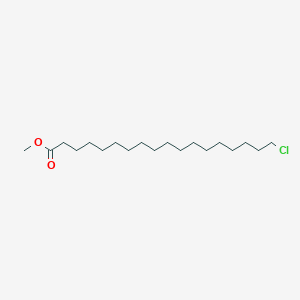
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
